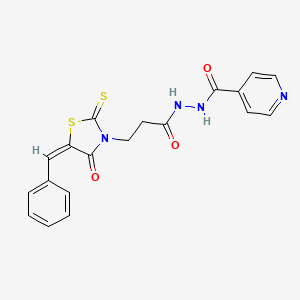

Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony

説明

The compound "Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony]" is a hybrid molecule combining an isonicotinic acid moiety with a 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl-propionyl group. The benzylidene substituent at the 5-position of the thiazolidinone ring is critical for modulating electronic and steric effects, which influence binding to biological targets .

特性

分子式 |

C19H16N4O3S2 |

|---|---|

分子量 |

412.5 g/mol |

IUPAC名 |

N'-[3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]pyridine-4-carbohydrazide |

InChI |

InChI=1S/C19H16N4O3S2/c24-16(21-22-17(25)14-6-9-20-10-7-14)8-11-23-18(26)15(28-19(23)27)12-13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,21,24)(H,22,25)/b15-12+ |

InChIキー |

IAMGCACNTGZQSJ-NTCAYCPXSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3 |

正規SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3 |

製品の起源 |

United States |

準備方法

合成経路および反応条件

イソニコチン酸N'-[3-(5-ベンジリデン-4-オキソ-2-チオキソ-チアゾリジン-3-イル)-プロピオニル]の合成は、通常、複数段階のプロセスを伴います。一般的な方法には、イソニコチン酸ヒドラジドと適切なアルデヒドを縮合させて対応するヒドラゾンを生成させる方法があります。この中間体は、チオグリコール酸と環化されてチアゾリジノン環が生成されます。

工業生産方法

この化合物の工業生産は、同様の合成経路を含む場合がありますが、大規模生産向けに最適化されています。これには、連続フローリアクターの使用、最適な反応条件のためのハイスループットスクリーニング、廃棄物を最小限に抑え収率を向上させるためのグリーンケミストリー原則の実施が含まれます .

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、さまざまな化学反応とメカニズムを調査することができます.

生物学

生物学的研究では、その抗菌性および抗癌性の可能性について研究されてきました。 チアゾリジノン環は、その生物活性で知られており、この化合物を薬物開発の候補としています.

医学

医学的には、新しい治療薬の開発に有望であることが示されています。 さまざまな生物学的標的に結合する能力は、薬物発見のための汎用性の高い化合物です.

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including those related to isonicotinic acid, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Properties

Isonicotinic acid derivatives have shown promise in anticancer research. Specifically, compounds containing thiazolidinone rings have been investigated for their ability to induce apoptosis in cancer cells. This is attributed to their ability to inhibit specific kinases involved in cell proliferation and survival . For instance, studies have highlighted the potential of these compounds as glycogen synthase kinase 3 (GSK-3) inhibitors, which play a crucial role in cancer cell signaling pathways .

3. Neuroprotective Effects

Some studies suggest that isonicotinic acid derivatives may possess neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress and inflammation are critical factors. The thiazolidinone structure may contribute to antioxidant activity, thus protecting neuronal cells from damage .

Biochemical Applications

1. Enzyme Inhibition

Compounds like isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] have been studied for their potential as enzyme inhibitors. Their structural features allow them to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders where enzyme regulation is crucial .

2. Drug Development

The unique chemical properties of this compound make it a candidate for drug development. Its ability to modify biological pathways suggests that it could be used as a lead compound in designing new pharmaceuticals targeting specific diseases, particularly those related to microbial infections and cancer .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

The synthesis of isonicotinic acid derivatives often involves multi-step organic reactions that can lead to novel compounds with enhanced biological activities. Researchers are exploring various synthetic routes to optimize yield and purity while minimizing environmental impact . These synthetic strategies can also be applied to develop libraries of related compounds for high-throughput screening in drug discovery.

2. Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Isonicotinic acid derivatives serve as valuable models in structure-activity relationship (SAR) studies, helping researchers identify key functional groups responsible for specific biological effects .

作用機序

類似の化合物との比較

類似の化合物

- N-(5-(3,4-ジメトキシ-ベンジリデン)-4-オキソ-2-チオキソ-チアゾリジン-3-イル)-イソニコチンアミド

- N-(5-(4-メチル-ベンジリデン)-4-オキソ-2-チオキソ-チアゾリジン-3-イル)-イソニコチンアミド

- N-(5-(4-メトキシ-ベンジリデン)-4-オキソ-2-チオキソ-チアゾリジン-3-イル)-イソニコチンアミド .

ユニークさ

イソニコチン酸N'-[3-(5-ベンジリデン-4-オキソ-2-チオキソ-チアゾリジン-3-イル)-プロピオニル]は、官能基の特定の組み合わせによりユニークです。イソニコチン酸部分の存在は、チアゾリジノン環とベンジリデン基とともに、一連の明確な化学的および生物学的特性を提供します。 このユニークさにより、研究や産業におけるさまざまな用途に役立つ化合物になります.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the 5-arylidene-4-thiazolidinone family. Key structural analogs include:

Key Observations:

- Substituent Position and Yield : Electron-donating groups (e.g., methoxy, benzyloxy) at the benzylidene ring enhance reaction yields (e.g., 73% in ) compared to bulkier substituents (24% yield for phenylethoxy) .

- Thermal Stability : Melting points correlate with substituent polarity. Methoxy-containing derivatives exhibit higher melting points (277–280°C) due to stronger intermolecular interactions .

- Acid-Base Properties: The pKa of the thioxo group in the thiazolidinone ring (~3.37) suggests moderate acidity, which may influence solubility and bioavailability .

Metabolic Pathways and Stability

Isonicotinic acid derivatives undergo hydroxylation at the pyridine ring during microbial metabolism, forming intermediates like 2-hydroxyisonicotinic acid and citrazinic acid . In contrast, thiazolidinone derivatives with bulkier substituents (e.g., isopropyl) show enhanced stability against enzymatic degradation .

生物活性

Isonicotinic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly against infectious diseases like tuberculosis. The compound Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony represents a novel structure that combines the pharmacophoric elements of isonicotinic acid with thiazolidinone moieties, which may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is derived from the combination of isonicotinic acid and a thiazolidinone derivative. The presence of the benzylidene group is expected to contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor interactions.

Antimycobacterial Activity

Isonicotinic acid derivatives, particularly those related to isoniazid, have been extensively studied for their antitubercular properties. Research indicates that compounds with structural similarities to isoniazid can exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives such as N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide have shown promising results with MIC values comparable to those of established treatments like isoniazid itself (MIC values ranging from 0.03–0.06 μg/mL) .

Table 1: Antimycobacterial Activity of Isonicotinic Acid Derivatives

| Compound Name | MIC (μg/mL) | Reference |

|---|---|---|

| N2-3,5,5-trimethylcyclohexylidenyl isonicotinic acid hydrazide | 0.025 | |

| N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide | 0.06 | |

| Isoniazid | 0.03–0.06 |

Antibacterial and Antifungal Activity

In addition to its antitubercular properties, the compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that synthesized thiazolidinone derivatives exhibited MIC values ranging from 0.56 to 12.50 μM against several bacterial strains, indicating moderate to high antibacterial efficacy .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Organisms | Reference |

|---|---|---|---|

| Compound 19 | 0.56–12.50 | Various Gram-positive/negative | |

| Compound 9 | 7.68–30.74 | Various Gram-positive/negative |

Furthermore, some derivatives have shown antifungal activity, particularly against Candida albicans, with varying degrees of effectiveness based on their structural modifications .

The mechanism by which isonicotinic acid derivatives exert their biological effects often involves the inhibition of key enzymes associated with bacterial cell wall synthesis or metabolic pathways critical for pathogen survival. For instance, isoniazid acts by forming a covalent adduct with NAD, inhibiting InhA, an essential enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis . This mechanism may be applicable to other derivatives as well.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing various isonicotinic acid derivatives to explore their biological activities further:

- Synthesis and Characterization : A series of compounds were synthesized and characterized using spectroscopic methods (FT-IR, NMR), confirming their structures and potential reactivity profiles.

- In Vitro Studies : In vitro assays demonstrated that certain derivatives not only inhibited the growth of M. tuberculosis but also displayed lower toxicity profiles compared to traditional antibiotics .

- Computational Studies : Molecular docking studies suggest that these compounds can effectively bind to target enzymes involved in bacterial metabolism, enhancing their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical parameters influence reaction efficiency?

Methodological Answer: The compound can be synthesized via a condensation reaction between isonicotinic acid hydrazide and a 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl-propionyl precursor. Key steps include:

- Reflux conditions : Use glacial acetic acid and sodium acetate as catalysts under reflux for 2.5–3 hours (yields ~35–45%) .

- Precursor preparation : Rhodanine-3-propionic acid reacts with benzaldehyde derivatives in acetic acid to form the thiazolidinone core .

- Critical parameters : Reaction time, molar ratios (e.g., 1:1 aldehyde to rhodanine derivative), and recrystallization solvents (e.g., acetic acid for purity) .

Q. How can researchers confirm structural integrity using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Identify characteristic peaks:

- Thioxo-thiazolidinone ring: δ ~170–175 ppm (C=O), ~125–130 ppm (C=S) .

- Benzylidene protons: δ ~7.3–7.8 ppm (aromatic protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching theoretical values .

- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of calculated values .

Advanced Research Questions

Q. How should researchers address discrepancies in reaction yields during scale-up?

Methodological Answer: Yield variability (e.g., 34–74% in similar thiazolidinones ) can arise from:

- Impurity control : Use TLC monitoring to optimize reaction termination.

- Temperature gradients : Ensure uniform heating in larger reactors (e.g., oil baths vs. mantles).

- Catalyst loading : Adjust sodium acetate stoichiometry (e.g., 1.5 eq. instead of 1 eq.) to drive condensation .

- Data-driven approach : Compare small- vs. large-scale runs (see Table 1).

Q. Table 1. Yield Variability in Thiazolidinone Derivatives

| Derivative Structure | Small-Scale Yield (%) | Large-Scale Yield (%) | Key Adjustment |

|---|---|---|---|

| [5-Benzylidene] analog | 47 | 34 | Extended reflux (4h) |

| [4-Benzyloxy-3-methoxy] analog | 74 | 68 | Increased catalyst (1.2 eq.) |

Q. What strategies elucidate the condensation mechanism forming the thiazolidinone core?

Methodological Answer:

- Mechanistic probes : Use isotopic labeling (e.g., D2O in NMR) to track proton transfer during Knoevenagel condensation .

- Kinetic studies : Monitor intermediate formation (e.g., hydrazone) via in-situ IR spectroscopy .

- Computational modeling : Density Functional Theory (DFT) can predict transition states and activation energies for benzylidene-thiazolidinone formation .

Q. How can computational modeling predict bioactive conformations?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina.

- Pharmacophore mapping : Align the thiazolidinone core and benzylidene moiety with known inhibitors (e.g., PPAR-γ agonists) .

- MD simulations : Assess stability of bioactive conformations in solvated environments (e.g., 100 ns trajectories in GROMACS) .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data for the thioxo-thiazolidinone moiety?

Methodological Answer:

- Contextualize solvent effects : NMR chemical shifts vary in DMSO-d6 vs. CDCl3 (e.g., C=S δ +5 ppm in DMSO) .

- Verify purity : Recrystallize twice and use HRMS to rule out isomeric byproducts (e.g., E/Z benzylidene isomers) .

- Cross-validate techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) for unambiguous assignments .

Experimental Design Considerations

Q. What optimization strategies improve recrystallization efficiency?

Methodological Answer:

- Solvent screening : Test binary mixtures (e.g., acetic acid/water, ethanol/ethyl acetate) for optimal crystal growth .

- Gradient cooling : Reduce cooling rates (e.g., 0.5°C/min) to minimize amorphous precipitation.

- Seeding : Introduce purified microcrystals to induce nucleation .

Biological Activity Profiling

Q. How to design assays for evaluating immunomodulatory potential?

Methodological Answer:

- In vitro models : Use murine splenocytes to measure IL-6/TNF-α suppression via ELISA (see for analogous compounds) .

- Dose-response curves : Test 1–100 μM concentrations with positive controls (e.g., dexamethasone).

- Cytotoxicity screening : Pair with MTT assays on HEK-293 cells to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。